molecular formula C21H35ClN2O3 B217964 Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride CAS No. 105384-11-0

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Cat. No. B217964
CAS RN: 105384-11-0
M. Wt: 399 g/mol
InChI Key: STAKFIPGKXCGEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride, also known as Boc-4-piperidone, is a chemical compound used in scientific research. It belongs to the class of piperidone derivatives and has been found to have various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is not well understood. However, it is believed to act as a precursor for the synthesis of various compounds that have biological activity. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to be a useful intermediate in the synthesis of various drugs that act on the central nervous system.
Biochemical and Physiological Effects:
Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been found to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the reuptake of dopamine, norepinephrine, and serotonin. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been found to have an effect on the release of acetylcholine in the brain. These effects make Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone a useful compound in the study of various neurological disorders.

Advantages and Limitations for Lab Experiments

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages as a compound for lab experiments. It is readily available and can be synthesized using various methods. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also stable and can be easily stored. However, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has some limitations. It is relatively expensive, and its synthesis requires the use of hazardous chemicals. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is also sensitive to air and moisture, which can affect its stability.

Future Directions

There are several future directions for the use of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone in scientific research. One possible direction is the synthesis of new compounds for the treatment of neurological disorders. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can also be used in the synthesis of new radioligands for imaging studies. Another future direction is the study of the mechanism of action of Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone and its derivatives to better understand their biological activity.
Conclusion:
In conclusion, Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone is a useful compound in scientific research. It has been extensively used as a precursor for the synthesis of various compounds and has been found to have various biochemical and physiological effects. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Synthesis Methods

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone can be synthesized using various methods. The most commonly used method involves the reaction of 4-piperidone hydrochloride with butanol and sodium hydroxide to obtain the corresponding butyl ester. This ester is then reacted with 2-(pentyloxy)phenyl) isocyanate in the presence of a base to give Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone.

Scientific Research Applications

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has been extensively used in scientific research as a precursor for the synthesis of various compounds such as piperidines, pyrrolidines, and pyridines. It has been found to be a useful intermediate in the synthesis of various drugs and natural products. Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloridedone has also been used in the synthesis of various radioligands for imaging studies.

properties

CAS RN

105384-11-0

Product Name

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, monohydrochloride

Molecular Formula

C21H35ClN2O3

Molecular Weight

399 g/mol

IUPAC Name

(1-butylpiperidin-1-ium-4-yl) N-(2-pentoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-3-5-9-17-25-20-11-8-7-10-19(20)22-21(24)26-18-12-15-23(16-13-18)14-6-4-2;/h7-8,10-11,18H,3-6,9,12-17H2,1-2H3,(H,22,24);1H

InChI Key

STAKFIPGKXCGEL-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-]

Canonical SMILES

CCCCCOC1=CC=CC=C1NC(=O)OC2CC[NH+](CC2)CCCC.[Cl-]

synonyms

Carbamic acid, (2-(pentyloxy)phenyl)-, 1-butyl-4-piperidinyl ester, mo nohydrochloride

Origin of Product

United States

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